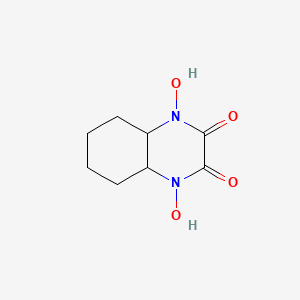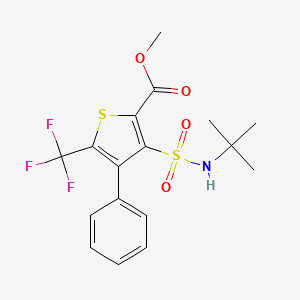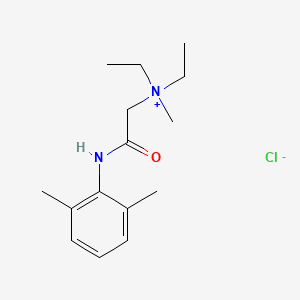
Methyl lidocaine
Vue d'ensemble
Description
Lidocaine is a local anesthetic used in a wide variety of superficial and invasive procedures . It works by blocking nerve signals in your body . Lidocaine is also used to provide temporary relief of mild to moderate aches and pains of the muscles and joints .
Synthesis Analysis
Lidocaine can be synthesized via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene yields the ammonium salt. The reaction of this with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide. In the last step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .Molecular Structure Analysis
The molecular formula of Lidocaine is C14H22N2O . It belongs to the class of organic compounds known as acetanilides which are aromatic compounds containing a acetamide group conjugated to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lidocaine include the reduction of 2,6-dimethylnitrobenzene, the reaction of the resulting product with α-chloroacetyl chloride, and a nucleophilic substitution (SN2) reaction .Physical And Chemical Properties Analysis
Lidocaine is a solid at room temperature and has a molecular weight of 234.3373 g/mol . More detailed physical and chemical properties such as density, viscosity, and electrical conductivity at different temperatures, as well as thermal stability and structural properties, can be found in specialized scientific literature .Applications De Recherche Scientifique
1. Cancer Research
Methyl lidocaine, commonly referred to as lidocaine, has shown potential in cancer research. Studies have found that lidocaine can demethylate deoxyribonucleic acid (DNA) in breast cancer cells. This process can reactivate tumor suppressor genes and inhibit tumor growth, which may be therapeutically relevant in the perioperative period. For instance, a study discovered that lidocaine decreased methylation in specific breast cancer cell lines and that these demethylating effects were additive when combined with the chemotherapy agent 5-aza-2'-deoxycytidine (DAC) (Lirk et al., 2014). Another research indicated that lidocaine demethylates DNA in breast cancer cell lines in a time- and dose-dependent manner (Lirk et al., 2012). Additionally, lidocaine has been found to inhibit the proliferation of lung cancer by regulating the expression of GOLT1A (Zhang et al., 2017).
2. Transdermal Drug Delivery
Lidocaine's applications extend to transdermal drug delivery. A study evaluated the effect of various classes of chemical enhancers for the transdermal delivery of lidocaine across pig and human skin. The study found that certain binary systems, like IPM/n-methyl pyrrolidone (IPM/NMP), significantly improved drug transport, offering a more rational approach for designing oil-based formulations for transdermal delivery of lidocaine (Lee et al., 2006).
3. Antibacterial Properties
Lidocaine also possesses antibacterial properties. A study demonstrated that 2% lidocaine/0.1% methylparaben exhibited rapid bactericidal effects against organisms responsible for endophthalmitis. Its application as subconjunctival anesthesia potentially reduced the incidence of endophthalmitis following intravitreal injection, highlighting its potential in ophthalmic procedures (Tustin et al., 2014).
4. Vasoactive Effects
The vasodilator properties of lidocaine, especially in human skin, have been researched. Studies have explored its potential influences on nitric oxide release and the β-adrenoceptors of vascular smooth muscle, suggesting its role in microvascular blood flow responses (Newton et al., 2007).
5. Anesthetic and Pain Management
Lidocaine's traditional use as a local anesthetic is well-documented. Its applications in managing postoperative pain, myofascial pain, and as part of complex formulations for enhanced local anesthetic action are areas of ongoing research (El Sholkamy et al., 2018), (Kang & Shin, 2004).
Orientations Futures
The use of Lidocaine continues to evolve with ongoing research. It is being explored for its potential in managing postoperative pain and achieving enhanced recovery after surgery outcomes . Its use is also being studied in the context of pronociception, often independent of severity and coexisting with surgical postoperative pain .
Propriétés
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSRAPAKCHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1462-71-1 (iodide) | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl lidocaine | |
CAS RN |
29199-61-9 | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)
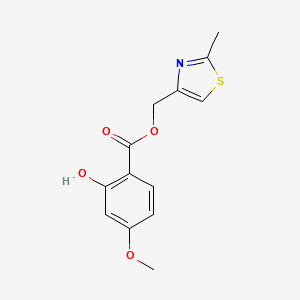
![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
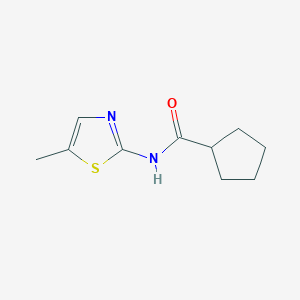
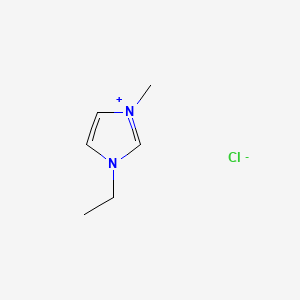
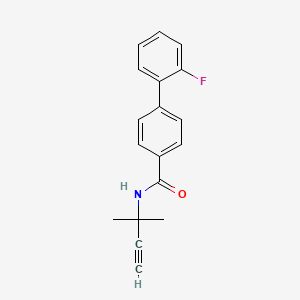
![N'-[(4-chlorophenyl)-oxomethyl]-2-methyl-4-thiazolecarbohydrazide](/img/structure/B1222304.png)
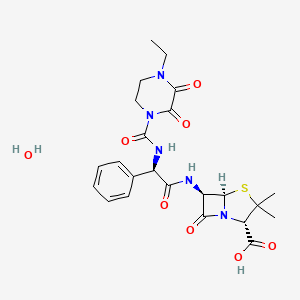
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)
![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
